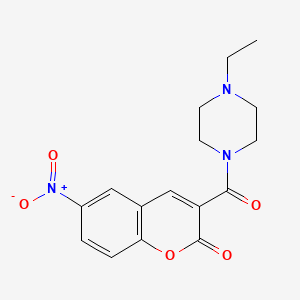

3-(4-ethylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-(4-ethylpiperazine-1-carbonyl)-6-nitrochromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5/c1-2-17-5-7-18(8-6-17)15(20)13-10-11-9-12(19(22)23)3-4-14(11)24-16(13)21/h3-4,9-10H,2,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXEKNMFEECUOSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

Nitration: The chromenone core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

Introduction of the Piperazine Moiety: The final step involves the acylation of the chromenone core with 4-ethylpiperazine-1-carbonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and acylation steps to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Oxidation: The chromenone core can undergo oxidation reactions to form quinone derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Reduction: 3-(4-ethylpiperazine-1-carbonyl)-6-amino-2H-chromen-2-one.

Substitution: Various substituted chromenone derivatives depending on the nucleophile used.

Oxidation: Quinone derivatives of the chromenone core.

Scientific Research Applications

3-(4-ethylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

Biological Research: It is used as a probe to study the interactions between small molecules and biological macromolecules.

Materials Science: The compound’s chromenone core makes it a candidate for the development of organic semiconductors and fluorescent materials.

Mechanism of Action

The mechanism of action of 3-(4-ethylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, leading to their inhibition. The chromenone core can also interact with DNA, potentially leading to DNA damage and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-(4-ethylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one, focusing on substituents, physicochemical properties, and biological activities:

Key Comparative Insights:

Substituent Effects on Bioactivity: The ethylpiperazine group in the target compound likely improves solubility compared to triazole (8r, 8s) or benzimidazole (4e) derivatives, which exhibit higher melting points (>180°C) due to rigid aromatic systems .

Synthetic Pathways :

- Piperazine-containing coumarins (e.g., ’s 6a–e) are synthesized via nucleophilic acyl substitution between piperazine and carbonyl intermediates, yielding 75–81% with sulphonyl groups . The target compound may follow analogous methods using ethylpiperazine.

- Schiff base derivatives (e.g., SVN series) require condensation reactions with amines, achieving moderate yields (60–83%) .

Physicochemical Properties: logP Values: Piperazine derivatives (logP ~1.1 in ) are more lipophilic than hydroxylated analogs (e.g., 10b, 4e) but less than brominated compounds (13a) .

Biological Performance: Anticancer Activity: SVN derivatives (IC₅₀ values unlisted) induce caspase-3/7 activation in cancer cells, a mechanism the target compound may replicate due to structural similarity . Antioxidant Potential: Benzimidazole-coumarin hybrids (4e) show DPPH radical scavenging, but piperazine’s electron-donating effects might modulate this activity differently .

Biological Activity

3-(4-ethylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenone derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and enzyme inhibitor. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, research findings, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a chromenone core structure with a nitro group at the 6-position and an ethylpiperazine carbonyl moiety at the 3-position. The molecular formula is , and it is characterized by its unique chemical reactivity due to the presence of both the nitro group and the piperazine moiety.

The biological activity of 3-(4-ethylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation. The nitro group can undergo bioreduction, forming reactive intermediates that covalently modify target proteins, leading to their inhibition.

- DNA Interaction : The chromenone core can interact with DNA, potentially causing DNA damage and inducing apoptosis in cancer cells. This dual mechanism enhances its potential as an anticancer therapeutic agent.

Biological Activity Studies

Numerous studies have investigated the biological activity of 3-(4-ethylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one. Below is a summary of key findings from various research efforts:

| Study | Findings | Methodology |

|---|---|---|

| In vitro studies | Demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancers. | MTT assay for cell viability. |

| Enzyme inhibition assays | Showed inhibition of kinases involved in cancer signaling pathways. | Kinetic studies using purified enzymes. |

| Molecular docking studies | Predicted binding affinities to target enzymes, indicating potential for drug development. | Computational modeling using software like AutoDock. |

Case Studies

- Anticancer Activity : A study published in Medicinal Chemistry reported that 3-(4-ethylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating potent anticancer properties .

- Enzyme Inhibition : Research indicated that this compound effectively inhibited human acetylcholinesterase, which plays a critical role in neurodegenerative diseases .

- Mechanistic Insights : Further investigations revealed that the compound's nitro group could be reduced to an amino group, enhancing its reactivity and potential for biological interactions .

Comparison with Similar Compounds

3-(4-ethylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one can be compared with other piperazine derivatives to highlight its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-Ethylpiperazine | Lacks chromenone core | Limited anticancer activity |

| Piperazine Derivatives | Various substituents on piperazine ring | Variable enzyme inhibition profiles |

The combination of the chromenone core and nitro group in 3-(4-ethylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one provides distinct biological activities not commonly found in other piperazine derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.